molecular formula C20H18N2O3S2 B285410 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide

Cat. No.: B285410
M. Wt: 398.5 g/mol
InChI Key: JCDGSOJIDDMZLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide, also known as BTA-EG6, is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. BTA-EG6 is a synthetic molecule that belongs to the class of thiazole-containing compounds and has been found to possess anti-inflammatory and anti-cancer properties.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and cancer cell growth in various in vitro and in vivo studies. It has also been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide in laboratory experiments is its high potency and selectivity. It has been shown to be effective at low concentrations and has minimal toxicity. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several potential future directions for the research and development of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide. One potential direction is the exploration of its therapeutic potential in other inflammatory and cancer-related diseases. Another potential direction is the development of more soluble analogs of this compound that can be used in vivo. Additionally, the elucidation of the precise mechanism of action of this compound may lead to the development of more potent and selective inhibitors of the NF-κB signaling pathway.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(4-methylphenyl)-1,3-thiazol-2-amine to form the desired product, this compound.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to possess anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro.

Properties

Molecular Formula

C20H18N2O3S2

Molecular Weight

398.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H18N2O3S2/c1-13-2-4-14(5-3-13)16-11-26-20(22-16)27-12-19(23)21-15-6-7-17-18(10-15)25-9-8-24-17/h2-7,10-11H,8-9,12H2,1H3,(H,21,23)

InChI Key

JCDGSOJIDDMZLV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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